molecular formula C11H13N5OS2 B12027173 1-(4-methoxyphenyl)-3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)thiourea CAS No. 86671-69-4

1-(4-methoxyphenyl)-3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)thiourea

Cat. No.: B12027173
CAS No.: 86671-69-4
M. Wt: 295.4 g/mol
InChI Key: BRQNRZAODJNKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxyphenyl)-3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)thiourea typically involves the reaction of 4-methoxyaniline with carbon disulfide and methyl isothiocyanate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity would be essential.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation would yield sulfoxides or sulfones, while reduction would yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)thiourea would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors to exert its effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-3-(3-methyl-1H-1,2,4-triazol-4-yl)thiourea: Lacks the sulfanylidene group.

    1-(4-methoxyphenyl)-3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)thiourea: Differs in the position of the methyl group.

Uniqueness

1-(4-methoxyphenyl)-3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)thiourea is unique due to the presence of both the methoxyphenyl and sulfanylidene-triazolyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

CAS No.

86671-69-4

Molecular Formula

C11H13N5OS2

Molecular Weight

295.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)thiourea

InChI

InChI=1S/C11H13N5OS2/c1-7-13-14-11(19)16(7)15-10(18)12-8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H,14,19)(H2,12,15,18)

InChI Key

BRQNRZAODJNKGY-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=S)N1NC(=S)NC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.